Product packaging for 1,2-Dibromohexafluoropropane(Cat. No.:CAS No. 121163-90-4)

1,2-Dibromohexafluoropropane

Cat. No.: B046708
CAS No.: 121163-90-4
M. Wt: 309.83 g/mol
InChI Key: KTULQNFKNLFOHL-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Organic Compounds

Halogenated organic compounds, characterized by the presence of one or more halogen atoms (F, Cl, Br, I), are a cornerstone of modern chemistry. The properties of these compounds are dictated by the nature of the halogen and the degree of halogenation. Perfluorinated compounds, a subset of halogenated organics, lack C-H bonds, a feature that contributes to their distinct chemical behavior compared to their hydrogen-containing counterparts. wikipedia.org

1,2-Dibromohexafluoropropane (C3Br2F6) is a specific example of a perfluorinated dibromoalkane. chemicalbook.com Its structure, featuring a three-carbon backbone saturated with fluorine atoms and containing two bromine atoms on adjacent carbons, makes it a valuable subject for research. The high electronegativity of the fluorine atoms creates a strong inductive effect, influencing the reactivity of the C-Br bonds. This unique electronic environment makes the bromine atoms effective participants in specific chemical reactions, such as serving as electrophilic bromine sources. acs.org Furthermore, these compounds are instrumental in the study of non-covalent interactions, particularly halogen bonding. beilstein-journals.orgacs.org

Significance of this compound in Contemporary Chemical Science

The importance of this compound in modern chemical science stems from its versatile applications as a reagent and a model system for studying fundamental chemical phenomena.

Research and Synthesis: One of the primary roles of this compound is as a synthetic precursor. It is employed as an electrophile for introducing bromine atoms into complex molecules. For instance, it is used in the synthesis of 1,1′,2,2′-tetrabromoferrocene by quenching 2,2′-dilithio-1,1′-dibromoferrocene. acs.org The synthesis of this compound itself is typically achieved through the reaction of hexafluoropropylene with elemental bromine. chemicalbook.comgoogle.com A patented method describes initiating this reaction in the presence of a small amount of the final product to facilitate the process. google.com

Halogen Bonding: this compound has proven to be a valuable tool in the study of halogen bonding. This non-covalent interaction, analogous to hydrogen bonding, involves an electrophilic region on a halogen atom and a nucleophilic counterpart. beilstein-journals.orgacs.org The strength and directionality of halogen bonds make them significant in supramolecular chemistry and crystal engineering. acs.org A notable example is the resolution of racemic this compound using (−)-sparteine hydrobromide. In this process, a co-crystal forms between one enantiomer, (S)-1,2-dibromohexafluoropropane, and the chiral hydrobromide, driven by strong Br−···Br–C halogen bonds. beilstein-journals.org This demonstrates the potential of halogen bonding in enantioselective recognition processes. acs.org

Materials Science: The compound is also utilized in the development of specialized materials. Research has shown its application in the manufacturing of fire-extinguishing microcapsules, where it serves as the fire-extinguishing agent encapsulated within a polymeric shell. chemicalbook.com

Below is a table summarizing some of the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C3Br2F6 chemicalbook.comchemeo.comnih.gov
Molecular Weight 309.83 g/mol chemicalbook.comchemeo.comnih.gov
CAS Number 661-95-0 chemicalbook.comchemeo.comnih.gov
Appearance Colorless Liquid fishersci.com
Boiling Point 70 - 72 °C fishersci.com
Melting Point -95 °C fishersci.com
Specific Gravity 2.1690 fishersci.com
Vapor Density 10.68 fishersci.com

Scope and Objectives of Academic Inquiry on this compound

The academic investigation into this compound is driven by several key objectives that span various fields of chemistry. The primary goals are:

Exploring Synthetic Utility: Researchers aim to further exploit the reactivity of the C-Br bonds in this compound for the development of novel synthetic transformations and the creation of new, highly functionalized organofluorine compounds.

Advancing Supramolecular Chemistry: The compound serves as a model system to deepen the understanding of halogen bonding. beilstein-journals.orgacs.org Future studies will likely focus on designing and controlling self-assembling systems and new materials based on the principles of halogen bonding.

Developing Advanced Materials: A continuing objective is the application of this compound in the creation of new materials with tailored properties, such as enhanced fire resistance or specific electronic characteristics. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3Br2F6 B046708 1,2-Dibromohexafluoropropane CAS No. 121163-90-4

Properties

IUPAC Name

1,2-dibromo-1,1,2,3,3,3-hexafluoropropane
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InChI

InChI=1S/C3Br2F6/c4-1(6,2(5,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KTULQNFKNLFOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60880143
Record name 1,2-Dibromohexafluoropropane
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Molecular Weight

309.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

661-95-0
Record name 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane
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Record name Propane, 1,2-dibromo-1,1,2,3,3,3-hexafluoro-
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Record name Propane, 1,2-dibromo-1,1,2,3,3,3-hexafluoro-
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Record name 1,2-Dibromohexafluoropropane
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Record name 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane
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Synthetic Methodologies and Mechanistic Investigations of 1,2 Dibromohexafluoropropane

Advanced Synthetic Routes to 1,2-Dibromohexafluoropropane

The primary method for synthesizing this compound involves the direct addition of bromine to hexafluoropropene (B89477). Various approaches have been developed to optimize this process for high yield and efficiency.

Halogenation Reactions and Process Optimization

The synthesis of this compound (C₃Br₂F₆) is effectively achieved through the bromination of hexafluoropropene (HFP). google.com One highly efficient method is the thermal bromination of HFP. chemicalbook.com In a specific example of this process, bromine was reacted with HFP in a Hastelloy shaker tube at 100°C for 9 hours. chemicalbook.com This procedure resulted in a near-quantitative yield of the desired product. chemicalbook.com The product mixture was then purified by washing with aqueous sodium sulfite (B76179) and drying, yielding the final compound with 99.41% purity as confirmed by gas chromatography-mass spectrometry (GC/MS). chemicalbook.com

Process optimization strategies have been developed to improve the synthesis. One such method involves initiating the reaction of hexafluoropropene-1 with elemental bromine in the presence of a small amount of the final product, this compound. google.com This technique facilitates a spontaneous reaction at temperatures between 20°C and 70°C. google.com The process can be run continuously, where the formed product is distilled off, which also helps in dissipating the heat generated during the exothermic reaction. google.com Another approach involves carrying out the bromination of HFP under the influence of actinic light. google.com

Table 1: Thermal Bromination of Hexafluoropropylene chemicalbook.com

ParameterValue
Reactant 1Bromine (160 g)
Reactant 2Hexafluoropropylene (HFP) (150 g)
Reactor400 ml Hastelloy shaker tube
Temperature100 °C
Duration9 hours
PurificationWashed with 10% aqueous sodium sulfite, dried with molecular sieves
Yield 99.41%

Novel Catalytic Approaches in Synthesis

While thermal and photochemical initiations are common, information on purely catalytic routes for the direct synthesis of this compound is not extensively detailed in the reviewed literature. The reaction is often spontaneous under the right conditions. google.com However, the use of actinic light can be seen as a form of initiation that facilitates the reaction. google.com

In related areas, Lewis acidic catalysts like amorphous aluminum fluoride (B91410) have been studied for their activity in reactions involving fluorinated propanes. For instance, amorphous AlF₃ was found to be inactive for the isomerization of this compound, a reaction that necessitates a very strong Lewis acid. researchgate.net This indicates that while catalytic methods are heavily explored for the transformation of such compounds, their application in the primary synthesis step from HFP is less documented in favor of direct halogenation methods. researchgate.net

Reaction Mechanisms Involving this compound

This compound is a versatile compound that participates in various reaction mechanisms, including electrophilic, radical, and nucleophilic pathways, owing to its unique electronic structure imparted by the fluorine and bromine atoms.

Electrophilic Reactivity in Complex Organic Synthesis

The bromine atoms in this compound possess an electrophilic character, enabling them to participate in noncovalent interactions known as halogen bonds. vulcanchem.combeilstein-journals.org This property is exploited in supramolecular chemistry and stereoselective reactions. vulcanchem.comfluoromart.com

A notable example is the resolution of racemic this compound using (−)-sparteine hydrobromide. beilstein-journals.orgmdpi.com In this process, a co-crystal is formed exclusively between the chiral inductor and the (S)-enantiomer of this compound. beilstein-journals.orgmdpi.com The formation of this crystal is driven by a strong halogen bond between the electrophilic bromine of the propane (B168953) derivative and the bromide anion from the sparteine (B1682161) salt (C-Br···Br⁻). beilstein-journals.orgmdpi.com The distance of this halogen bond is approximately 3.3 Å, which is about 20% shorter than the sum of the van der Waals radii, indicating a strong interaction. beilstein-journals.org This demonstrates the significant electrophilic nature of the bromine atoms in the molecule, which is robust enough to drive self-assembly and enantiomeric resolution. beilstein-journals.org Furthermore, this compound can act as an electrophile precursor in other reactions, such as the synthesis of 1,1′,2,2′-tetrabromoferrocene. researchgate.net

Table 2: Halogen Bonding Interaction for Enantiomeric Resolution beilstein-journals.orgmdpi.com

ParameterDescription
Electrophile (Halogen Bond Donor)(S)-1,2-Dibromohexafluoropropane
Nucleophile (Halogen Bond Acceptor)Bromide ion from (−)-sparteine hydrobromide
Interaction TypeC-Br···Br⁻ Halogen Bond
Bond Distance~3.3 Å
C-Br···Br⁻ Angle~175°
OutcomeSelective crystallization and resolution of the (S)-enantiomer

Radical Pathways in Transformation

This compound is involved in photochemically initiated reactions, suggesting its participation in radical pathways. fluoromart.com While specific studies detailing the radical transformation of this compound are not abundant, analogies can be drawn from similar structures like 1,2-dibromoethane (B42909). Free radical-induced degradation of 1,2-dibromoethane leads to the generation of free bromine atoms through a process of β-bromine cleavage from radical intermediates. nih.gov A similar mechanism could be postulated for this compound, where radical abstraction of a bromine atom could lead to a bromo-hexafluoropropyl radical, which could undergo further reactions. The initiation of such radical reactions often involves methods like heating with a radical initiator such as AIBN (Azobisisobutyronitrile). uchicago.edu

Nucleophilic Attack and Substitution Mechanisms

The carbon-bromine bonds in this compound are susceptible to nucleophilic attack. prepchem.combeilstein-journals.org In a nucleophilic substitution reaction, a nucleophile with an unshared pair of electrons reacts with the substrate, replacing a leaving group. rammohancollege.ac.in For alkyl halides, the halogen atom acts as the leaving group. rammohancollege.ac.in

An example of this reactivity is the synthesis of 2-(2-bromo-1,1,2,3,3,3-hexafluoropropanoxy)-1,3-dichlorobenzene. prepchem.com In this reaction, the nucleophile, 2,6-dichlorophenol (B41786) (activated by potassium carbonate), attacks this compound, displacing one of the bromine atoms to form an ether linkage. prepchem.com This type of reaction, where a halogen on a halogenoalkane is replaced by an -OH or -OR group, is a classic example of nucleophilic substitution. chemguide.co.uk The reaction mechanism (Sₙ1 vs. Sₙ2) would depend on factors like the solvent and the stability of potential carbocation intermediates, though the highly fluorinated nature of the substrate would significantly influence the reaction pathway. organic-chemistry.org

Table 3: Nucleophilic Substitution Reaction Example prepchem.com

RoleCompound
SubstrateThis compound
Nucleophile2,6-Dichlorophenol
BasePotassium Carbonate
SolventN,N-dimethylformamide (DMF)
Product 2-(2-bromo-1,1,2,3,3,3-hexafluoropropanoxy)-1,3-dichlorobenzene

Stereochemical Aspects and Chiral Recognition of 1,2 Dibromohexafluoropropane

Enantiomer Resolution Strategies

The separation of the racemic mixture of 1,2-dibromohexafluoropropane into its constituent enantiomers is a challenging yet crucial process. Researchers have developed innovative strategies that leverage non-covalent interactions to achieve effective chiral resolution.

Supramolecular self-assembly has emerged as a powerful tool for the resolution of racemic compounds. researchgate.netnih.gov In the case of this compound, this strategy involves the use of a chiral auxiliary that can selectively interact with one enantiomer over the other, leading to the formation of diastereomeric supramolecular structures. These structures, possessing different physical properties, can then be separated.

A notable example involves the use of (–)-sparteine hydrobromide as a chiral resolving agent. mdpi.com When a solution of racemic this compound is treated with (–)-sparteine hydrobromide, a co-crystal is formed that selectively incorporates the (S)-enantiomer of this compound. beilstein-journals.org This selective inclusion is driven by the formation of robust halogen bonds, which are strong enough to direct the self-assembly process and facilitate the resolution. beilstein-journals.org The resulting supramolecular helices are composed of alternating (–)-sparteinium hydrobromide and (S)-1,2-dibromohexafluoropropane units. nih.gov

Resolving AgentSelectively Included EnantiomerKey Interaction
(–)-Sparteine hydrobromide(S)-1,2-DibromohexafluoropropaneHalogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom acting as a Lewis acid (halogen bond donor) and a Lewis base (halogen bond acceptor). olemiss.edu This interaction plays a pivotal role in the chiral recognition of this compound. mdpi.com The bromine atoms in this compound, particularly when attached to the electron-withdrawing hexafluoropropyl backbone, possess a region of positive electrostatic potential known as a σ-hole, making them effective halogen bond donors. nih.gov

In the resolution process using (–)-sparteine hydrobromide, the bromide ion (Br⁻) from the resolving agent acts as a halogen bond acceptor, while the bromine atoms of this compound act as donors. mdpi.com The formation of a strong C-Br···Br⁻ halogen bond is the key driving force for the selective crystallization of one diastereomeric complex. mdpi.combeilstein-journals.org The high specificity of this interaction ensures that only the (S)-enantiomer of this compound fits into the growing helical crystal lattice. mdpi.com

Structural Elucidation of Chiral Aggregates

The precise three-dimensional arrangement of atoms within the chiral aggregates formed during resolution is crucial for understanding the mechanism of enantiorecognition. Advanced analytical techniques are employed to determine these structures with high accuracy.

Single-crystal X-ray crystallography is an indispensable technique for obtaining detailed structural information about crystalline solids at the atomic level. libretexts.orgnih.govpages.dev In the context of this compound, X-ray diffraction analysis of the co-crystals formed with (–)-sparteine hydrobromide has provided definitive proof of the structure of the diastereomeric complex. beilstein-journals.org

The crystallographic data reveals the formation of infinite supramolecular helices. nih.gov It confirms that the co-crystal consists of one molecule of (–)-sparteine hydrobromide and one molecule of (S)-1,2-dibromohexafluoropropane. beilstein-journals.org Crucially, the analysis provides precise measurements of the halogen bond distances and angles. The Br⁻···Br distance is approximately 3.3 Å, which is significantly shorter—by about 20%—than the sum of the van der Waals radii of two bromine atoms, indicating a strong interaction. beilstein-journals.org The C-Br···Br⁻ angle is close to 175°, highlighting the high directionality of the halogen bond. beilstein-journals.org

ParameterValueSignificance
Br⁻···Br distance~3.3 Å~20% shorter than van der Waals radii sum, indicating strong halogen bond
C-Br···Br⁻ angle~175°Demonstrates high directionality of the interaction

While X-ray crystallography provides static structural information in the solid state, spectroscopic techniques are valuable for studying chiral recognition processes in solution. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy can provide insights into the formation and stability of diastereomeric complexes in the solution phase. nih.gov For instance, changes in the NMR chemical shifts upon addition of a chiral resolving agent can indicate the formation of diastereomeric complexes and provide information about the binding affinity. researchgate.net

Theoretical Models of Stereoselectivity

Computational chemistry provides powerful tools to model and understand the interactions that lead to stereoselectivity. nih.gov Theoretical models can complement experimental findings by providing a detailed picture of the electronic and energetic factors governing chiral recognition. rsc.org

Non Covalent Interactions and Supramolecular Chemistry of 1,2 Dibromohexafluoropropane

Halogen Bonding (XB) as a Driving Force

Halogen bonding (XB) is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. acs.orgrsc.org In 1,2-dibromohexafluoropropane, the bromine atoms act as potent halogen bond donors, a property amplified by the presence of the electron-withdrawing fluorine atoms. acs.org This strong electrophilic character on the bromine atoms makes them ideal for forming robust and specific interactions with electron-rich species.

The concept of the σ-hole is central to understanding halogen bonding. mdpi.comwikipedia.org A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, along the extension of the covalent bond. rsc.orgmdpi.com This phenomenon arises from the anisotropic distribution of electron density around the halogen. wikipedia.org Specifically, in a molecule like this compound, the electron density is drawn towards the more electronegative carbon and fluorine atoms, leaving a region of depleted electron density, or a positive "hole," on the bromine atoms opposite to the C-Br bonds. acs.orgnih.gov

This positive σ-hole can then interact favorably with a nucleophilic region, such as a lone pair of electrons on a Lewis base or an anion. rsc.org The strength and directionality of the resulting halogen bond are key factors in dictating the geometry and stability of the resulting supramolecular assembly. acs.orgwikipedia.org The interaction is typically linear, with the angle between the covalent bond (R-X) and the halogen bond (X···B) approaching 180°. wikipedia.orgnih.gov

Computational methods, including ab initio and density functional theory (DFT) calculations, have been instrumental in characterizing the nature of the C-Br···X interactions involving this compound. acs.orgnih.gov These studies have confirmed the importance of both electrostatic and covalent contributions to the halogen bond. acs.org Analysis of the molecular electrostatic potential (MEP) surface clearly visualizes the positive σ-hole on the bromine atoms, while examination of molecular orbitals reveals the charge transfer component of the interaction. nih.gov

In the co-crystal of (S)-1,2-dibromohexafluoropropane and (–)-sparteine hydrobromide, the distance of the C-Br···Br⁻ interaction was found to be approximately 3.3 Å, which is about 20% shorter than the sum of the van der Waals radii of two bromine atoms. mdpi.combeilstein-journals.orgnih.gov This significant reduction in distance is a hallmark of a strong halogen bond. beilstein-journals.org The angle of this interaction is observed to be around 175°, further underscoring the high directionality of the bond. beilstein-journals.org

Interactive Data Table: Halogen Bond Parameters in the Co-crystal of (S)-1,2-dibromohexafluoropropane and (–)-sparteine hydrobromide

Interacting AtomsInteraction Distance (Å)Interaction Angle (°)van der Waals Radii Sum (Å)
C-Br···Br⁻~3.3~175~4.04

Note: The van der Waals radius for Bromine is approximately 1.85 Å and for a Bromide ion is approximately 1.96 Å. The table presents data derived from crystallographic studies.

Role in the Design of Functional Supramolecular Materials

The predictable and robust nature of halogen bonding in this compound has been harnessed to design and construct novel supramolecular materials with specific functionalities.

A notable application of this compound in supramolecular chemistry is the formation of helical structures. fluoromart.comnih.govsci-hub.st In a seminal study, the co-crystallization of racemic this compound with the chiral resolving agent (–)-sparteine hydrobromide led to the spontaneous resolution of the racemate. acs.orgmdpi.combeilstein-journals.org This process resulted in the formation of enantiopure, infinite supramolecular helices composed of (S)-1,2-dibromohexafluoropropane and the chiral amine. acs.orgnih.gov The driving force for this self-assembly is the strong and directional C-Br···Br⁻ halogen bonds between the bromine atoms of the perfluoropropane and the bromide counterion of the sparteine (B1682161) derivative. acs.orgbeilstein-journals.org This work demonstrated the power of halogen bonding to control chirality and generate complex, ordered architectures. mdpi.com

While direct evidence for this compound in complex host-guest systems is still an emerging area of research, the principles demonstrated by its halogen bonding capabilities are highly relevant. vulcanchem.com The strong and directional nature of the C-Br···X interaction makes it an attractive tool for designing host molecules with specific recognition sites for guest species. The ability to form robust interactions with anions, like the bromide ion, suggests potential applications in anion sensing and transport. The formation of well-defined cavities and channels in its helical structures also points towards the potential for encapsulating guest molecules, a key feature of advanced host-guest systems. researchgate.netnih.gov

Comparative Analysis with Other σ-Hole Donors

The bromine atoms in this compound are part of a broader family of σ-hole donors, which includes other halogens (iodine, chlorine), chalcogens (sulfur, selenium), and pnictogens (phosphorus, arsenic). mdpi.com A comparative analysis reveals distinct trends in σ-hole interactions.

Generally, the strength of the halogen bond follows the order I > Br > Cl > F. acs.org The larger and more polarizable the halogen, the more positive its σ-hole and the stronger the resulting interaction. While iodine-based donors often form stronger halogen bonds, bromine-based donors like this compound offer a balance of reactivity and stability, making them highly useful in crystal engineering. acs.org

Compared to chalcogen and pnictogen bond donors, which can have two and three σ-holes respectively, halogen bond donors like this compound typically possess a single, well-defined σ-hole. mdpi.com This often leads to more linear and predictable one-dimensional assemblies, whereas chalcogen and pnictogen donors can form more complex two- or three-dimensional networks. The presence of multiple fluorine atoms in this compound significantly enhances the electrophilic nature of the bromine's σ-hole, making it a more potent halogen bond donor than its non-fluorinated hydrocarbon counterparts. acs.org

Advanced Analytical and Computational Characterization in Research

Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are indispensable for elucidating the structural details and monitoring the reactive transformations of 1,2-Dibromohexafluoropropane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated organic compounds. For this compound, both ¹⁹F NMR and ¹³C NMR would provide critical data for confirming its structure and understanding its conformational dynamics.

Due to the presence of fluorine atoms, ¹⁹F NMR is particularly informative. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum are highly sensitive to the electronic environment of each fluorine nucleus. In this compound (CF₃-CFBr-CF₂Br), three distinct fluorine environments are expected, which would give rise to three separate signals. The trifluoromethyl (CF₃) group would likely appear as a triplet due to coupling with the adjacent CF group. The single fluorine on the chiral center (CFBr) would be a complex multiplet due to coupling with the CF₃ and CF₂Br groups. The difluoromethylene (CF₂Br) group would present as a doublet of doublets, or a more complex pattern depending on the magnitude of geminal and vicinal coupling constants.

Table 1: Hypothetical ¹⁹F NMR Spectral Data for this compound

GroupHypothetical Chemical Shift (δ, ppm)Splitting PatternCoupling Constants (J, Hz)
CF₃-65 to -75Triplet (t)³J(F-F) ≈ 5-15 Hz
CFBr-150 to -170Multiplet (m)³J(F-F), ²J(F-F)
CF₂Br-50 to -60Doublet of Doublets (dd)²J(F-F) ≈ 250-300 Hz, ³J(F-F) ≈ 5-15 Hz

Note: This data is hypothetical and serves for illustrative purposes. Actual values may vary.

¹³C NMR spectroscopy would complement the ¹⁹F NMR data by providing information about the carbon backbone. Three distinct carbon signals would be expected, with their chemical shifts influenced by the attached bromine and fluorine atoms. The carbon atoms bonded to fluorine would exhibit splitting in the ¹³C NMR spectrum due to ¹J(C-F) coupling, which is typically large.

Advanced mass spectrometry (MS) techniques are crucial for monitoring the progress of reactions involving this compound and for identifying transient intermediates and final products. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (MS/MS) allow for the real-time analysis of reaction mixtures.

In a typical reaction, such as dehalogenation or nucleophilic substitution, aliquots of the reaction mixture can be introduced into the mass spectrometer at regular intervals. The intensity of the peak corresponding to the molecular ion of this compound (m/z 310, considering the most abundant isotopes ⁷⁹Br and ⁸¹Br) would be monitored over time. Concurrently, the appearance and increase in intensity of peaks corresponding to reaction intermediates and products would provide kinetic data and mechanistic insights.

The fragmentation pattern of this compound in the mass spectrometer is also diagnostic. Upon electron ionization, the molecular ion would likely undergo fragmentation through the loss of bromine atoms or cleavage of the carbon-carbon bonds.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

Fragment Ionm/z (based on ⁷⁹Br)Plausible Neutral Loss
[C₃F₆Br₂]⁺308-
[C₃F₆Br]⁺229Br
[CF₃-CFBr]⁺180CF₂Br
[CF₂Br]⁺129CF₃-CFBr
[CF₃]⁺69C₂F₃Br₂

Note: The m/z values are calculated using the mass of the most abundant isotopes. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments.

Environmental Fate and Ecotoxicological Implications of 1,2 Dibromohexafluoropropane

Ecotoxicological Assessment Methodologies

Ecotoxicological assessment is a complex process that evaluates the potential adverse effects of chemical substances on ecosystems. It involves a tiered approach, starting with simple screening methods and progressing to more detailed and complex assessments for chemicals of concern. epa.gov For compounds with limited empirical data, assessment often relies on modeled estimates of exposure and effects. epa.gov

Bioavailability and Bioaccumulation Studies

Understanding the extent to which a chemical can be taken up by an organism (bioavailability) and the degree to which it concentrates in tissues (bioaccumulation) is fundamental to ecotoxicology. These processes are influenced by the chemical's properties and various biological and environmental factors. epa.gov

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by an organism. For nonionic organic chemicals, bioavailability is largely governed by their sorption to dissolved and particulate organic matter. epa.gov Factors such as an organism's diet, size, gender, and feeding behavior can significantly influence the bioavailability of a contaminant. epa.gov Methodologies to assess bioavailability range from direct measurement in environmental media to the use of in vivo animal models and in vitro surrogate assays.

Bioaccumulation is the net result of the uptake, distribution, metabolism, and elimination of a substance by an organism from all environmental sources, including water, sediment, and food. epa.gov Chemicals that are persistent, lipophilic (fat-soluble), and resistant to metabolic degradation have a high potential for bioaccumulation. Halogenated organic compounds, a class to which 1,2-Dibromohexafluoropropane belongs, are often persistent and can accumulate in organisms. nih.govnih.gov

Bioaccumulation is quantified using several metrics:

Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water, assuming uptake is from water only.

Bioaccumulation Factor (BAF): The ratio of a chemical's concentration in an organism to its concentration in the ambient medium (water, soil, or sediment), accounting for uptake from all sources, including diet.

Biota-Sediment Accumulation Factor (BSAF): The ratio of a chemical's concentration in an organism to its concentration in the sediment.

Trophic Magnification Factor (TMF): Describes the concentration increase of a substance with each step up the food chain. TMF values greater than 1 indicate that the chemical biomagnifies.

Studies on novel brominated flame retardants (NBFRs), which are used as replacements for legacy BFRs like polybrominated diphenyl ethers (PBDEs), show that these compounds are highly bioaccumulative due to their hydrophobicity and low metabolic rates. gdut.edu.cn Field and laboratory studies on NBFRs have demonstrated their potential for trophic magnification in aquatic food webs, posing risks to higher-level species. nih.gov

Table 1: Example Bioaccumulation Data for Selected Novel Brominated Flame Retardants (NBFRs) in a Marine Food Web

This table illustrates the types of data generated in bioaccumulation studies, using NBFRs as an example. TMF values indicate whether a compound is likely to concentrate as it moves up the food chain.

CompoundTrophic Magnification Factor (TMF)Bioaccumulation Potential
1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE)0.53Trophic Dilution
Pentabromocyclododecene (PBCYD)1.8Trophic Magnification
Decabromodiphenylethane (DBDPE)Trophic Dilution ObservedLow
Octabromotrimethylphenylindane (OBIND)Trophic Dilution ObservedLow

Source: Adapted from findings on NBFRs in marine food webs. nih.gov Note: This data is for illustrative purposes and does not represent this compound.

Assessment of Effects on Ecological Receptors at Different Biological Levels

Ecotoxicological assessments evaluate the adverse effects of chemicals on "ecological receptors"—the species, populations, communities, and ecosystems that may be affected. acs.org These assessments consider effects across various levels of biological organization, from the molecular to the ecosystem level.

Molecular and Cellular Level: At this level, studies focus on the specific mechanisms of toxicity. Enzymatic assays are commonly used to establish toxic effects and dose-response relationships for halogenated organic compounds. nih.gov These assays can identify enzymes whose activities are either inhibited or induced by the presence of the contaminant, providing insight into its mode of action. nih.gov For example, some halogenated hydrocarbons are known to induce biotransformation enzymes, which can be a marker of exposure and effect. researchgate.net

Organism Level: Assessments at this level examine effects on individual organisms, such as changes in survival, growth, and reproduction. For aquatic organisms, standardized tests are used to determine acute toxicity (e.g., mortality over a short period) and chronic toxicity (e.g., long-term effects on development and reproduction). dtic.mil Halogenated hydrocarbons have been shown to affect various algal species, with nutrient availability in the growth medium influencing the organism's susceptibility. dtic.mil

Population and Community Level: This level of assessment investigates the impact of a chemical on the dynamics of populations (e.g., changes in birth and death rates) and the structure of ecological communities (e.g., loss of sensitive species). Because of the complexity of these systems, population-level effects are often predicted using models that integrate data from lower biological levels.

Ecosystem Level: The ultimate goal is to understand the potential for a chemical to disrupt the functioning of an entire ecosystem. This is the most complex level of assessment and often involves integrating multiple lines of evidence from laboratory and field studies.

Table 2: Examples of Ecotoxicological Effects of Halogenated Organic Compounds on Different Ecological Receptors

This table provides examples of observed effects of various halogenated compounds on different types of organisms, illustrating the range of endpoints considered in ecotoxicological assessments.

Compound ClassEcological ReceptorObserved EffectsBiological Level
Polychlorinated Biphenyls (PCBs)Marine Mammals, BirdsBioaccumulation in fatty tissues, endocrine disruptionOrganism, Population
Brominated Flame Retardants (BFRs)Fish, Aquatic InvertebratesTrophic magnification, developmental and neurological effectsOrganism, Community
Per- and Polyfluoroalkyl Substances (PFAS)Aquatic and Terrestrial InvertebratesOxidative stress, changes in antioxidant enzyme activitiesCellular, Organism
Halogenated AlkanesAlgaeInhibition of growth, reduced survivalOrganism, Population

Source: Compiled from various ecotoxicological studies. nih.govgdut.edu.cndtic.mil Note: This data is for illustrative purposes and does not represent this compound.

Predictive Modeling in Ecotoxicology

In the absence of experimental data, predictive models are essential tools for estimating the potential toxicity of chemicals. epa.gov These in silico methods use a chemical's structure and physicochemical properties to predict its ecotoxicological behavior.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR is a computational modeling technique that correlates the structural or property descriptors of a chemical with its biological activity (e.g., toxicity). nih.gov For ecotoxicology, QSAR models are widely used to predict the acute toxicity of organic compounds to aquatic organisms like fish. nih.gov

The development of a QSAR model involves several steps:

Data Collection: Compiling a "training set" of compounds with known toxicity data.

Descriptor Calculation: Calculating molecular descriptors that quantify various aspects of the chemical structure (e.g., size, shape, lipophilicity, electronic properties).

Model Development: Using statistical methods, such as regression analysis, to build a mathematical equation linking the descriptors to the observed toxicity. beyondbenign.org

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For halogenated hydrocarbons, QSAR models have been developed to predict their toxicity. nih.gov These models often incorporate descriptors that account for the influence of halogen atoms on the molecule's reactivity and its ability to interact with biological systems. researchgate.net Different QSAR methodologies, including expert rule-based and statistical-based systems, can be used in a complementary fashion to improve the reliability of predictions. toxicology.org

Table 3: Components of a Predictive QSAR Model for Ecotoxicity

This table outlines the key components and considerations in building and applying a QSAR model for predicting the environmental toxicity of a chemical.

ComponentDescriptionExample for a Halogenated Hydrocarbon
Endpoint The biological effect being predicted.Acute toxicity (LC50) to fish.
Chemical Descriptors Numerical values representing the chemical's properties.Log P (octanol-water partition coefficient), molecular weight, number of halogen atoms, electronic properties (e.g., energy of molecular orbitals).
Algorithm The statistical method used to create the model.Partial Least Squares (PLS) regression, Multiple Linear Regression (MLR). nih.govbeyondbenign.org
Training Set A dataset of related chemicals with known experimental toxicity values used to build the model.A series of halogenated phenols or alkanes with measured toxicity to Tetrahymena or fish. nih.govresearchgate.net
Applicability Domain The chemical space (defined by the descriptors) in which the model is expected to make reliable predictions.The model would be considered reliable for other halogenated propanes but not for structurally dissimilar compounds like polycyclic aromatic hydrocarbons.

Future Research Directions and Emerging Paradigms

Innovations in Halogen Bond-Driven Catalysis and Materials Science

The presence of both bromine and fluorine atoms in 1,2-Dibromohexafluoropropane makes it a compelling candidate for innovations in catalysis and the development of advanced materials. The bromine atoms, in particular, can act as halogen bond (XB) donors, a feature that is increasingly being exploited in organocatalysis.

Halogen Bonding in Catalysis: Halogen bonding is a noncovalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). This interaction is highly directional and specific, making it an ideal tool for catalyst design. Research into XB-driven catalysis has shown that polyfluorination of the donor molecule can enhance the strength of the halogen bond. While specific catalytic applications of this compound are still an emerging area, its structure is analogous to other perfluoroalkyl halides that have demonstrated utility. For instance, perfluoroalkyl iodides are known to form halogen bonding interactions, which can be harnessed to create charge-transfer complexes under visible light irradiation for radical perfluoroalkylation reactions. Future research could explore the capacity of the bromine atoms in this compound to act as potent XB donors to catalyze a range of organic transformations, such as Michael additions, Pictet-Spengler reactions, and halide abstraction reactions. The development of catalysts based on this compound could offer metal-free alternatives to traditional acid catalysis.

Applications in Materials Science: Organofluorine compounds are foundational in creating advanced materials due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and hydrophobicity. this compound already serves as a component in the manufacturing of fire-extinguishing microcapsules. Future research is poised to expand its utility as a building block for novel fluoropolymers and fluorinated network materials. By leveraging the reactivity of the carbon-bromine bonds, this compound can be incorporated into polymer backbones or used to create functional side chains. These resultant materials could find applications as hydrophobic coatings, high-performance elastomers, or advanced dielectrics.

Table 1: Potential Properties of Materials Incorporating Fluorinated Moieties
PropertyDescriptionPotential Application
Hydrophobicity & OleophobicityLow surface energy repels water and oils.Self-cleaning surfaces, anti-fouling coatings, waterproof textiles.
Thermal StabilityThe strength of the C-F bond leads to high resistance to heat degradation.High-temperature lubricants, aerospace sealants, and coatings.
Chemical ResistanceResistance to degradation by acids, bases, and organic solvents.Chemical processing equipment, protective linings, and seals.
Low Dielectric ConstantPoor electrical conductivity.Insulators in microelectronics and high-frequency communication cables.
Low Refractive IndexBends light to a lesser degree than many other polymers.Optical fibers, anti-reflective coatings.

Advanced Methodologies for Environmental Monitoring and Remediation

The persistence of halogenated organic compounds in the environment necessitates the development of sophisticated techniques for their detection and removal. While data specific to this compound is limited, methodologies applied to similar compounds provide a clear roadmap for future research.

Environmental Monitoring: Accurate detection and quantification of this compound in environmental matrices like water and soil are crucial first steps. Advanced analytical methods are required for this purpose. Gas chromatography (GC) coupled with a linearized electron capture detector (ECD) is a highly sensitive method for analyzing halogenated compounds like 1,2-dibromoethane (B42909) (EDB) and 1,2-dibromo-3-chloropropane (B7766517) (DBCP). For confirmation, a secondary, dissimilar GC column or a mass spectrometer (MS) can be used. For complex matrices, sample preparation often involves microextraction with a solvent like hexane. Other powerful techniques include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is frequently used for analyzing a wide range of per- and polyfluoroalkyl substances (PFAS). Future work should focus on developing and validating standardized methods, such as those from the U.S. Environmental Protection Agency (EPA), specifically for this compound to establish method detection limits (MDL) and ensure reliable monitoring.

Environmental Remediation: Should this compound be identified as an environmental contaminant, effective remediation strategies will be essential. Several promising avenues exist for the degradation or immobilization of halogenated compounds.

In Situ Chemical Reduction (ISCR): This technique involves injecting chemical reductants into the subsurface to transform contaminants into less toxic compounds. Zero-valent iron (ZVI) is a commonly used reductant that has proven effective for remediating halogenated ethenes and ethanes. Research could investigate the efficacy of ZVI, iron minerals, or bimetallic materials for the reductive debromination of this compound.

Phytoremediation: This cost-effective, plant-based approach can be used to remove, stabilize, or degrade contaminants in soil and water. Research is needed to identify plant species that may be capable of accumulating or metabolizing this compound, potentially offering a sustainable remediation solution.

Adsorption: Materials with high surface areas, such as biochar (a form of charcoal derived from biomass), can be used to adsorb organic pollutants from water. The effectiveness of different types of activated carbon and biochar for sequestering this compound from contaminated water warrants investigation.

Table 2: Comparison of Potential Environmental Technologies for this compound
TechnologyPrinciplePotential AdvantageResearch Focus
GC-ECD/MSSeparation and detection based on volatility and electron affinity/mass. High sensitivity and specificity for halogenated compounds.Method development, establishing detection limits.
LC-MS/MSSeparation based on polarity followed by mass-based detection. Suitable for a wide range of compounds, including potential metabolites.Optimization for this compound and its degradation products.
In Situ Chemical Reduction (ISCR)Abiotic degradation via chemical reductants like ZVI. Can rapidly degrade contaminants in place.Reaction kinetics, reductant longevity, potential byproducts.
PhytoremediationUse of plants to extract or degrade contaminants. Cost-effective, environmentally friendly, solar-driven.Screening for accumulator plant species, understanding metabolic pathways.
AdsorptionBinding of contaminants to the surface of a sorbent like biochar. Can immobilize plumes and treat contaminated water.Sorbent capacity, regeneration, long-term stability.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry

The paradigm of chemical research is being transformed by artificial intelligence (AI) and machine learning (ML). These computational tools can distill patterns from vast datasets of chemical reactions and molecular properties, enabling predictions with high accuracy and accelerating the pace of discovery. For a molecule like this compound, AI and ML offer powerful tools to explore its potential without exhaustive and costly experimentation.

Predicting Reaction Outcomes and Conditions: A significant challenge in chemistry is predicting the products and optimal conditions for a given reaction. Neural network models, trained on millions of reactions from databases like Reaxys, can now predict the outcome of complex chemical reactions with accuracies exceeding 90%, outperforming human chemists. Such models can be applied to this compound to predict its reactivity with various substrates, suggesting novel synthetic routes for new materials or functional molecules. Furthermore, AI can recommend suitable catalysts, solvents, and temperatures, drastically reducing the experimental effort required for reaction optimization.

Predicting Molecular Properties: Machine learning models are increasingly used to predict a wide range of physicochemical and biological properties of molecules. By inputting the structure of this compound, algorithms can estimate properties relevant to its application in materials science (e.g., thermal stability, dielectric constant) or its environmental fate (e.g., solubility, potential for bioaccumulation). For instance, quantitative structure-activity relationship (QSAR) models can predict the reaction kinetics of reactive bromine species with organic compounds. Similarly, ML models can predict Lewis acidity by calculating properties like the fluoride (B91410) ion affinity (FIA), which could help in designing catalysts based on this compound. This predictive power allows for the rapid screening of virtual derivatives and guides synthetic efforts toward molecules with desired characteristics.

Table 3: Applications of AI and Machine Learning in Chemical Research
Application AreaDescriptionImpact on this compound Research
Reaction PredictionPredicting the major product of a chemical transformation. Identifies novel synthetic applications and potential degradation pathways.
Condition RecommendationSuggesting optimal catalysts, solvents, and temperatures for a reaction. Accelerates the development of new synthetic methods and material formulations.
Property PredictionEstimating physicochemical and biological properties from molecular structure. Enables rapid virtual screening for potential applications and environmental impact assessment.
Retrosynthesis PlanningDevising synthetic pathways to create a target molecule. Suggests efficient ways to synthesize derivatives of this compound.
De Novo Molecular DesignGenerating new molecular structures with desired properties. Could design novel catalysts or material precursors based on the dibromohexafluoropropane scaffold.

Q & A

Q. What methodologies optimize reaction conditions for large-scale asymmetric catalysis?

  • Employ Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor enantiomeric excess (ee) via chiral HPLC. For reproducibility, ensure anhydrous conditions and inert atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.